Isoxazol-5-ylmethanol
Overview
Description
Molecular Structure Analysis
The molecular structure of Isoxazol-5-ylmethanol was analyzed using density functional theory (DFT) computations . The DFT analysis revealed the synthesized derivatives’ molecular structure and related properties .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .Physical And Chemical Properties Analysis
Isoxazol-5-ylmethanol has a molecular weight of 99.09 . It is a liquid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
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Medicinal Chemistry
- Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential . They have been used as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
- The methods of application or experimental procedures vary depending on the specific therapeutic use. Generally, the isoxazole derivatives are synthesized and then tested for their biological activity using appropriate in vitro and in vivo models .
- The outcomes obtained also vary. For example, some isoxazole derivatives have shown promising results as anticancer agents, while others have been effective as anti-inflammatory agents .
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Corrosion Inhibition
- Some (chlorophenyl isoxazol-5-yl) methanol derivatives have been used as inhibitors for corrosion of mild steel in 1 M HCL solution .
- The method of application involves introducing the isoxazole derivative into the corrosive environment and then monitoring the rate of corrosion .
- The outcome of this application is a reduction in the rate of corrosion of the mild steel .
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Biologically Active Compounds in Medicinal Chemistry
- Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
- The methods of application or experimental procedures involve the synthesis of new representatives of isoxazoles and testing their biological activity .
- The outcomes obtained vary depending on the specific biological activity being tested .
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Synthetic Chemistry
- Isoxazole derivatives are especially synthetically useful . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
- The methods of application involve the synthesis of isoxazole derivatives and their subsequent transformation into various 1,3-bifunctional derivatives of carbonyl compounds .
- The outcomes obtained include the successful synthesis of various 1,3-bifunctional derivatives of carbonyl compounds .
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Agro-Chemistry
- Isoxazoles are found in natural sources such as insecticides and plant growth regulators .
- The methods of application involve the synthesis of isoxazole derivatives and their use as insecticides and plant growth regulators .
- The outcomes obtained include successful pest control and regulation of plant growth .
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Industry
Safety And Hazards
The safety information for Isoxazol-5-ylmethanol indicates that it is harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
1,2-oxazol-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOSRUMHBCVQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512621 | |
Record name | (1,2-Oxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-5-ylmethanol | |
CAS RN |
98019-60-4 | |
Record name | (1,2-Oxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazol-5-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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